molecular formula C21H24N4O2S2 B11243894 4-(2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethyl)morpholine

4-(2-((6-(2-(3-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)ethyl)morpholine

Cat. No.: B11243894
M. Wt: 428.6 g/mol
InChI Key: DFQJLNATPQPNOC-UHFFFAOYSA-N
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Description

4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE is a complex organic compound featuring a morpholine ring, a thiazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone. The pyridazine ring can be synthesized via a condensation reaction between a hydrazine derivative and a diketone. The final step involves the coupling of the thiazole and pyridazine rings with the morpholine moiety under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the production process, ensuring consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE involves its interaction with specific molecular targets. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-({6-[2-(3-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ETHYL]MORPHOLINE is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in different scientific fields .

Properties

Molecular Formula

C21H24N4O2S2

Molecular Weight

428.6 g/mol

IUPAC Name

4-[2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethyl]morpholine

InChI

InChI=1S/C21H24N4O2S2/c1-15-20(29-21(22-15)16-4-3-5-17(14-16)26-2)18-6-7-19(24-23-18)28-13-10-25-8-11-27-12-9-25/h3-7,14H,8-13H2,1-2H3

InChI Key

DFQJLNATPQPNOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCCN4CCOCC4

Origin of Product

United States

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